プラウノトール

概要

説明

科学的研究の応用

Plaunotol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diterpene synthesis and reactions . In biology and medicine, plaunotol is known for its antibacterial activity against Helicobacter pylori and its use in the treatment of gastric ulcers . It has also been studied for its potential use in treating acne vulgaris due to its antibacterial properties . In industry, plaunotol is used in the formulation of pharmaceutical drugs for the treatment of gastritis and gastric ulcers .

作用機序

プラウノトールは、胃上皮細胞におけるプロスタグランジンE2(PGE2)の産生とシクロオキシゲナーゼ-2(COX-2)の発現を増加させることで効果を発揮します . これにより、胃粘膜の保護が強化され、炎症が軽減されます。 プラウノトールは、好中球の活性化を阻害し、抗炎症作用にさらに貢献します .

生化学分析

Biochemical Properties

Plaunotol plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes involved in the biosynthesis of plaunotol is geranylgeraniol-18-hydroxylase (GGOH-18-hydroxylase). This enzyme catalyzes the hydroxylation of geranylgeraniol, leading to the formation of plaunotol . The interaction between plaunotol and GGOH-18-hydroxylase is crucial for its biosynthesis, and the enzyme’s activity can be measured using thin-layer chromatography (TLC) techniques .

Cellular Effects

Plaunotol exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, plaunotol has been found to inhibit the growth of Helicobacter pylori by disrupting its cell membrane integrity and inhibiting its urease activity . Additionally, plaunotol has been reported to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in gastric tissues .

Molecular Mechanism

The molecular mechanism of plaunotol involves its interaction with biomolecules at the cellular level. Plaunotol binds to specific proteins and enzymes, leading to their inhibition or activation. For example, plaunotol inhibits the activity of Helicobacter pylori urease, an enzyme critical for the bacterium’s survival in the acidic environment of the stomach . This inhibition disrupts the bacterium’s ability to neutralize stomach acid, ultimately leading to its eradication. Additionally, plaunotol has been shown to activate certain signaling pathways that promote cell survival and tissue repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of plaunotol have been observed to change over time. Plaunotol is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that plaunotol maintains its antibacterial and anti-inflammatory properties over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of plaunotol vary with different dosages in animal models. At low doses, plaunotol has been shown to effectively reduce gastric inflammation and promote ulcer healing without causing significant adverse effects . At higher doses, plaunotol may exhibit toxic effects, including liver and kidney damage. Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Plaunotol is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The hydroxylation of geranylgeraniol by GGOH-18-hydroxylase is a critical step in the biosynthesis of plaunotol . Additionally, plaunotol can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may contribute to its biological activity .

Transport and Distribution

Plaunotol is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, plaunotol can accumulate in the cell membrane, where it exerts its antibacterial effects by disrupting membrane integrity . Additionally, plaunotol can be transported to different tissues, including the stomach lining, where it exerts its anti-ulcer and anti-inflammatory effects .

Subcellular Localization

The subcellular localization of plaunotol is primarily in the cell membrane and cytoplasm. Plaunotol’s localization in the cell membrane is essential for its antibacterial activity, as it disrupts the membrane integrity of Helicobacter pylori . Furthermore, plaunotol can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling pathways .

準備方法

化学反応の分析

プラウノトールは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬と条件には、トリフェニルホスホニウム塩、カリウム塩基、18-クラウン-6エーテルなどがあります . これらの反応から生成される主な生成物には、三置換オレフィン部分があります .

科学研究への応用

プラウノトールは、科学研究において幅広い用途があります。 化学において、ジテルペン合成と反応の研究のためのモデル化合物として使用されます . 生物学と医学において、プラウノトールは、ヘリコバクター・ピロリの抗菌活性と胃潰瘍の治療における使用で知られています . また、その抗菌性により、ニキビの治療における可能性も研究されています . 産業において、プラウノトールは、胃炎と胃潰瘍の治療のための医薬品の製剤に使用されています .

類似化合物との比較

特性

IUPAC Name |

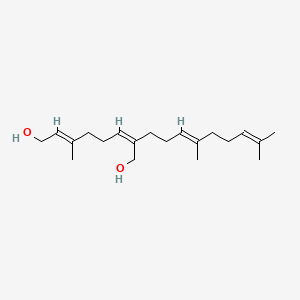

(2Z,6E)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-6-methylocta-2,6-diene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3/b18-10+,19-14+,20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWYPNNPLSRNPS-UNTSEYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024319 | |

| Record name | (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64218-02-6 | |

| Record name | Plaunotol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64218-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plaunotol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064218026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,6E)-2-((3E)-4,8-Dimethyl-3,7-nonadienyl)-6-methyl-2,6-octadiene-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLAUNOTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV715X4634 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Plaunotol interacts with the bacterial cell membrane, causing fluidization and ultimately cell lysis. [] This interaction is directly related to the compound's hydrophobicity. [] Studies using liposomal membranes mimicking H. pylori's membrane composition showed that plaunotol increases membrane permeability, leading to leakage of cellular contents and cell death. []

ANone: Plaunotol stimulates the release of endogenous secretin, which in turn inhibits gastric acid secretion. [, ] This inhibitory action of secretin is mediated by endogenous prostaglandins, as demonstrated by the complete blockage of secretin's effect by indomethacin, a prostaglandin synthesis inhibitor. [, ] Plaunotol has also been shown to increase prostaglandin E2 content in the gastric mucosa. []

ANone: Plaunotol exhibits anti-proliferative activity against gastric cancer cell lines by inducing apoptosis. [, ] This apoptotic effect involves the activation of both caspase-8 and caspase-9 cascades, leading to cell death. [] Plaunotol treatment also increases the expression of the pro-apoptotic protein Bax. []

ANone: Plaunotol is an acyclic diterpene alcohol with the following chemical structure:

ANone: The molecular formula of plaunotol is C20H34O2, and its molecular weight is 306.48 g/mol.

ANone: While the provided research doesn't delve deeply into specific stability studies of plaunotol under various conditions, one study mentions the development of a partially purified plaunotol extract (PPE) using ethanol reflux extraction followed by hexane partition. [] This suggests a degree of stability in these solvents. Further research is needed to fully understand plaunotol's stability profile under different conditions, including temperature, pH, and light exposure.

ANone: The provided research primarily focuses on experimental investigations of plaunotol and doesn't offer details about computational chemistry studies. Further research using computational methods like molecular docking, molecular dynamics simulations, and QSAR modeling could provide valuable insights into plaunotol's interactions with its targets and aid in the development of more potent derivatives.

ANone: Studies comparing plaunotol with its less hydrophobic derivatives demonstrated a clear correlation between hydrophobicity and bactericidal activity against H. pylori. [] Plaunotol, being the most hydrophobic, showed the strongest activity, while its least hydrophobic derivative exhibited no effect. [] This suggests that the hydrophobic nature of plaunotol is crucial for its interaction with bacterial cell membranes.

ANone: Yes, researchers have synthesized plaunotol thiourea derivatives and diol derivatives to explore their antibacterial activities against H. pylori. [] Among these, a C1-phenethylthiourea derivative exhibited the most potent antibacterial effect. [] This highlights the potential for developing more effective plaunotol-based antibacterial agents through structural modifications.

ANone: Several in vitro studies investigated plaunotol's bactericidal effect against H. pylori using methods such as agar dilution, time-kill assays, and electron microscopy. [, ] These studies demonstrated plaunotol's potent activity against various strains of H. pylori, including clarithromycin-resistant strains. [, , ] Researchers also utilized liposomal membranes to mimic H. pylori's membrane composition and investigate plaunotol's impact on membrane permeability. []

ANone: Plaunotol's in vivo efficacy against H. pylori has been studied in C57BL/6 mice and Mongolian gerbils. [, ] These studies demonstrated plaunotol's ability to reduce H. pylori colonization in the stomach and its synergistic effect when combined with antibiotics like clarithromycin. [, ]

ANone: Yes, several clinical trials have explored the efficacy of plaunotol in combination with other agents for H. pylori eradication in humans. [, , , ] These studies suggest that plaunotol-containing regimens can effectively eradicate H. pylori and reduce the rate of peptic ulcer recurrence. [, , , ]

ANone: In vitro studies attempting to induce plaunotol resistance in H. pylori were unsuccessful, even after multiple passages in sub-inhibitory concentrations of the compound. [] This contrasts with the ease with which H. pylori developed resistance to metronidazole under the same conditions. [] These findings suggest that plaunotol's mechanism of action, directly targeting the bacterial membrane, might hinder the development of resistance.

ANone: No studies within the provided research focus on identifying specific biomarkers for predicting plaunotol's efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area could help personalize plaunotol therapy and improve patient outcomes.

ANone: Researchers have employed various analytical methods to quantify plaunotol, including TLC-densitometry, [, ] gas chromatography (GC), [, ] and high-performance liquid chromatography (HPLC). [] These techniques allow for the separation and quantification of plaunotol from plant extracts and biological samples.

ANone: The provided research focuses primarily on the pharmaceutical and biological aspects of plaunotol and doesn't provide information about its environmental impact or degradation pathways. Further research is needed to assess its ecotoxicological profile and develop strategies for responsible waste management and environmental protection.

ANone: While not directly addressed in the provided research, plaunotol's lipophilic nature suggests potential challenges in its dissolution and solubility, which could impact its bioavailability. Future studies should investigate plaunotol's dissolution rate and solubility in various media, and explore strategies like co-solvents or complexation to improve its solubility and bioavailability.

ANone: One study utilizing TLC-densitometry for plaunotol quantification reported high accuracy and precision compared to GC, demonstrating the method's reliability. [] This highlights the importance of validating analytical methods for plaunotol analysis to ensure accurate and reliable results.

ANone: The provided research does not specifically address plaunotol's immunogenicity or potential to elicit immunological responses. Further research is needed to investigate these aspects, particularly if plaunotol is intended for long-term therapeutic use.

ANone: The interaction of plaunotol with drug transporters is not discussed in the provided research. Understanding plaunotol's potential for drug-transporter interactions could be crucial for predicting drug-drug interactions and optimizing its pharmacokinetic profile.

ANone: While the provided research shows the formation of fatty acid conjugates of plaunotol in rat liver homogenate, suggesting its metabolism, [] it doesn't provide information on potential interactions with drug-metabolizing enzymes. Investigating plaunotol's potential to induce or inhibit these enzymes is crucial for understanding its metabolic pathways and potential drug-drug interactions.

ANone: The research primarily focuses on plaunotol's biological activity and doesn't offer specific insights into its biocompatibility and biodegradability. Further research is necessary to assess its long-term effects on biological systems and its potential for degradation in the environment.

ANone: The provided research does not offer insights into specific recycling or waste management strategies for plaunotol. As with any pharmaceutical compound, responsible waste management practices are essential throughout its lifecycle to minimize environmental impact.

ANone: The research highlights the use of various experimental techniques, such as cell culture, animal models, and analytical methods, to study plaunotol. Access to these research infrastructures and resources is essential for advancing our understanding of plaunotol's properties and therapeutic potential.

ANone: Plaunotol, originally isolated from the Thai medicinal plant Croton stellatopilosus Ohba, has been used as an anti-ulcer agent in Japan and Thailand. [, , , , , ] Research has uncovered its diverse pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-cancer properties. [, , , , , ] The discovery of plaunotol's mechanism of action against H. pylori and its synergistic effects with existing antibiotics represent significant milestones in its research. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。